![molecular formula C23H24O9 B1254568 rubiginosin A](/img/structure/B1254568.png)
rubiginosin A
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Overview
Description
rubiginosin A is a natural product found in Hypoxylon rutilum, Hypoxylon carneum, and other organisms with data available.
Scientific Research Applications
Azaphilone Compounds from Inedible Mushrooms
Rubiginosin A is an azaphilone derivative found in the inedible mushroom Hypoxylon rubiginosum. It has been isolated and identified alongside other compounds like rubiginosins B and C. This study highlights the chemical diversity and potential biological significance of compounds found in inedible mushrooms (Quang, Hashimoto, Stadler, & Asakawa, 2004).
Biomimetic Total Synthesis of Rubiginosin Meroterpenoids
The total synthesis of rubiginosins A and G, both featuring unique ring systems, was achieved through a bioinspired cascade approach. This represents a significant advance in the synthesis of complex natural products and opens up possibilities for further research and applications in various fields (Burchill, Day, Yahiaoui, & George, 2020).
Chromane and Chromene Meroterpenoids from Rhododendron Flowers
New chromane and chromene meroterpenoids, including rubiginosins A-F, were isolated from the flowers of Rhododendron rubiginosum. The study explored their cytotoxicity and found that some of these compounds exhibited moderate cytotoxicity, suggesting potential applications in therapeutic research (Yang, Wang, Wang, Li, Tao, Luo, & Liu, 2018).
Inhibition of Nitric Oxide Production
Rubiginosin A has shown potential inhibitory activity on nitric oxide production in RAW 264.7 cells. The study investigated the suppression of lipopolysaccharide-induced nitric oxide production, suggesting rubiginosin A's potential in anti-inflammatory and immunomodulatory research (Quang, Harinantenaina, Nishizawa, Hashimoto, Kohchi, Soma, & Asakawa, 2006).
properties
Product Name |
rubiginosin A |
---|---|
Molecular Formula |
C23H24O9 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
[(6R,7R)-3-[(E)-3-acetyloxyprop-1-enyl]-7-hydroxy-7-methyl-8-oxo-5,6-dihydro-1H-isochromen-6-yl] 2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C23H24O9/c1-12-7-15(25)10-18(26)20(12)22(28)32-19-9-14-8-16(5-4-6-30-13(2)24)31-11-17(14)21(27)23(19,3)29/h4-5,7-8,10,19,25-26,29H,6,9,11H2,1-3H3/b5-4+/t19-,23-/m1/s1 |
InChI Key |
ZDAMBVJOZXCGPS-PYDVXLROSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C(=O)O[C@@H]2CC3=C(COC(=C3)/C=C/COC(=O)C)C(=O)[C@]2(C)O)O)O |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2CC3=C(COC(=C3)C=CCOC(=O)C)C(=O)C2(C)O)O)O |
synonyms |
5,6,7,8-tetrahydro-7-hydroxy-3-((1E)-3-acetoxy-1-propenyl)-7-methyl-8-oxo-1H-2-benzopyran-6-yl-2,4-dihydroxy-6-methylbenzoate rubiginosin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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